N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-3,4,5-trimethoxybenzamide
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Overview
Description
N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-3,4,5-trimethoxybenzamide is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole ring, a carbonothioyl group, and a trimethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-3,4,5-trimethoxybenzamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Carbonothioyl Group: The carbonothioyl group can be introduced by reacting the indole derivative with carbon disulfide and a suitable base, such as sodium hydroxide.
Attachment of the Trimethoxybenzamide Moiety: The final step involves the coupling of the indole-carbonothioyl intermediate with 3,4,5-trimethoxybenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carbonothioyl group to a thiol or thioether.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups on the benzamide moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Derivatives with substituted benzamide moieties.
Scientific Research Applications
N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-3,4,5-trimethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biochemical pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction processes.
Modulating Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-3,4,5-trimethoxybenzamide can be compared with other indole derivatives and benzamide compounds:
Similar Compounds: Indole-3-carbinol, 3,4,5-trimethoxybenzamide, and indomethacin.
Uniqueness: The presence of both the indole ring and the trimethoxybenzamide moiety in a single molecule makes it unique, providing a distinct set of chemical and biological properties.
Properties
IUPAC Name |
N-(2,3-dihydroindole-1-carbothioyl)-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-23-15-10-13(11-16(24-2)17(15)25-3)18(22)20-19(26)21-9-8-12-6-4-5-7-14(12)21/h4-7,10-11H,8-9H2,1-3H3,(H,20,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOVKCYPCZUJLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)N2CCC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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